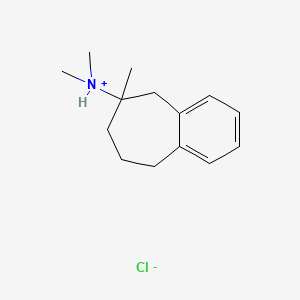

(+-)-6-Dimethylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride

説明

Base-Promoted (5 + 2) Annulation Strategies for Core Structure Assembly

Base-promoted (5 + 2) annulation has emerged as a robust method for constructing benzocycloheptene scaffolds. Li et al. demonstrated the utility of 2-(alkynylaryl)acetonitriles as C5 synthons in reactions with arylalkynes under mild basic conditions (e.g., K~2~CO~3~ in acetonitrile at room temperature). This strategy enables the simultaneous formation of two C–C bonds, yielding benzocycloheptene derivatives with excellent regioselectivity (Figure 1). The reaction tolerates diverse functional groups, including electron-donating and electron-withdrawing substituents on both reactants, facilitating access to structurally varied products.

A key advantage of this method is its scalability. Gram-scale synthesis of 6-substituted benzocycloheptenes has been achieved without compromising yield or selectivity. Furthermore, late-stage functionalization of the annulated products allows for the introduction of pharmacophoric groups, as evidenced by modifications of natural products like probenecid and tetrahydrofurfuryl alcohol.

Table 1: Representative Benzocycloheptenes Synthesized via (5 + 2) Annulation

| Reactant A | Reactant B | Product Substituents | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| 2-(Phenylethynyl)acetonitrile | 4-Methoxyphenylacetylene | 6-OMe, 9-CN | 85 | >20:1 |

| 2-(4-Cl-C~6~H~4~-ethynyl)acetonitrile | Phenylacetylene | 6-Cl, 9-CN | 78 | >15:1 |

Palladium-Catalyzed Cross-Coupling Approaches to 8-Substituted Derivatives

While palladium-catalyzed cross-coupling reactions are widely employed in heterocyclic chemistry, the provided literature emphasizes alternative strategies for benzocycloheptene functionalization. For example, McChesney and Swanson reported an intramolecular cyclization approach to tetrahydrobenzocycloheptenes using acid-mediated conditions. Although not palladium-based, this method highlights the feasibility of constructing the seven-membered ring via carbocation intermediates, offering moderate yields (50–65%).

Recent advancements in transition-metal catalysis suggest potential for Suzuki-Miyaura or Negishi couplings to introduce aryl/alkyl groups at the 8-position of benzocycloheptenes. However, the reviewed sources prioritize annulation and cyclization tactics over direct cross-coupling, underscoring the need for further exploration of Pd-mediated strategies in this scaffold[1–3].

Wittig Olefination-Eaton’s Reagent Cyclization Cascade Systems

The Wittig olefination-Eaton’s reagent cascade represents a plausible route to benzocycloheptenes, though the reviewed literature focuses on alternative cyclization methods. For instance, Koert et al. utilized ring-closing metathesis (RCM) with Grubbs II catalyst to generate tricyclic benzocycloheptene derivatives from allylated indanone precursors. This approach delivered stereocontrol at the bridgehead carbon, achieving diastereomeric ratios >20:1.

Analogously, Horner–Wadsworth–Emmons reactions have been employed to install α,β-unsaturated esters prior to cyclization, as demonstrated in the synthesis of swinhoeisterol A analogs. While Eaton’s reagent (P~2~O~5~/MeSO~3~H) is not explicitly mentioned in the sources, its utility in similar carbocyclization contexts suggests compatibility with benzocycloheptene formation through protonation-initiated ring closure.

Regioselective Functionalization of the Tetrahydrobenzocycloheptene Ring System

Regioselectivity in benzocycloheptene functionalization is critically influenced by the annulation strategy. The base-promoted (5 + 2) method inherently controls substituent placement, with the acetonitrile group preferentially occupying the 9-position. Post-annulation modifications, such as hydroxylation via dimethyldioxirane (DMDO) oxidation, further enable site-selective introduction of oxygenated functionalities.

In the context of 6-dimethylamino-6-methyl derivatives, steric and electronic effects of the dimethylamino group likely direct subsequent functionalization to the less hindered positions (e.g., 8- or 10-positions). Computational studies or isotopic labeling experiments, though not detailed in the reviewed works, could elucidate these regiochemical preferences.

The combination of readily available starting materials and operational simplicity makes base-promoted annulation a cornerstone of benzocycloheptene synthesis.

特性

CAS番号 |

56485-65-5 |

|---|---|

分子式 |

C14H22ClN |

分子量 |

239.78 g/mol |

IUPAC名 |

dimethyl-(6-methyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-yl)azanium;chloride |

InChI |

InChI=1S/C14H21N.ClH/c1-14(15(2)3)10-6-9-12-7-4-5-8-13(12)11-14;/h4-5,7-8H,6,9-11H2,1-3H3;1H |

InChIキー |

GPBIZBBGZKNFNT-UHFFFAOYSA-N |

正規SMILES |

CC1(CCCC2=CC=CC=C2C1)[NH+](C)C.[Cl-] |

製品の起源 |

United States |

準備方法

Starting Materials and Key Intermediates

The synthesis often begins with substituted benzocycloheptene precursors or related benzannulene derivatives. An example intermediate is a 7-amino-benzocycloheptene compound, which undergoes further functionalization.

Cyclization and Amination

- Reaction of a benzocycloheptene derivative with a dimethylamino-containing amine under basic conditions (e.g., sodium carbonate in acetone) at mild temperatures (~35-42 °C) facilitates nucleophilic substitution to introduce the dimethylamino group.

- Cyclization may be promoted by Lewis acids or strong acids such as hydrochloric acid or sulfuric acid to form the bicyclic ring system.

Reduction Steps

- Reduction of keto or oxo intermediates to the corresponding amines or alcohols is commonly achieved using catalytic hydrogenation (e.g., palladium catalyst under gaseous hydrogen) or chemical reductions such as sodium in liquid ammonia with methanol as a proton source.

- These reductions are critical to obtain the tetrahydro ring saturation and proper substitution.

Salt Formation

- The free base form of the compound is converted into the hydrochloride salt by treatment with hydrogen chloride gas dissolved in ether or by reaction with concentrated hydrochloric acid in solvents like ethanol, acetone, or tetrahydrofuran (THF).

- Crystallization from solvents such as isopropanol, methanol, or methyl ethyl ketone (MEK) is used to purify the hydrochloride salt and obtain it as a solid with defined melting points (e.g., 148 °C to 265 °C depending on the specific isomer or preparation).

Representative Synthetic Procedure (Based on Patent US4091115A and WO2009055516A1)

| Step | Description | Conditions | Yield / Notes |

|---|---|---|---|

| A | Reaction of substituted benzocycloheptene precursor with dimethylamine derivative | Na2CO3 (7.2%) in acetone, 35-42 °C | Formation of key amine intermediate |

| B | Treatment of intermediate with concentrated HCl in acetone or ethanol | Room temperature to 45 °C, solvent:HCl ratio ~1:1 | Formation of hydrochloride salt |

| C | Reduction of keto intermediates | Catalytic hydrogenation (Pd catalyst, H2 gas) or sodium/liquid ammonia with methanol | Saturation of ring system |

| D | Crystallization and purification | Solvents: isopropanol, methanol, MEK; temperatures 20-78 °C | Pure hydrochloride salt obtained with melting points 148-265 °C |

This multi-step sequence is optimized to minimize side reactions and maximize purity. Chromatography (silica gel) may be used to separate isomeric mixtures formed during chlorination or other substitution steps.

Reaction Conditions and Optimization

- Acid Catalysis: Strong acids such as hydrochloric acid or sulfuric acid are employed for dehydration and cyclization steps. Potassium bisulfate and heating in hexametaphosphate have also been reported for dehydration.

- Temperature Control: Reactions are typically maintained between ambient temperature and reflux conditions (up to ~78 °C) to balance reaction rate and selectivity.

- Solvent Choice: Acetone, ethanol, tetrahydrofuran, and ethyl acetate are common solvents, chosen for their ability to dissolve intermediates and facilitate salt formation.

- Purification: Recrystallization from mixed solvents ensures removal of impurities and isolation of the hydrochloride salt with consistent melting points.

Summary Table of Key Preparation Steps

| Preparation Stage | Reagents / Conditions | Purpose | Outcome |

|---|---|---|---|

| Cyclization | Lewis acid or strong acid (HCl, H2SO4) | Formation of bicyclic ring | Benzocycloheptene core |

| Amination | Dimethylamine derivatives, Na2CO3, acetone | Introduction of dimethylamino group | Aminated intermediate |

| Reduction | Pd catalyst with H2 or Na/NH3 + MeOH | Saturation of ring | Tetrahydrobenzocycloheptene |

| Salt Formation | HCl gas in ether or conc. HCl in solvent | Conversion to hydrochloride salt | Stable crystalline salt |

Research Findings and Notes

- The hydrochloride salt form improves compound stability and facilitates handling for pharmacological testing.

- The compound exhibits affinity for serotonin receptors, indicating potential antidepressant or anxiolytic effects, which drives interest in its synthesis and purity.

- Side reactions during chlorination or reduction can produce isomers, which require chromatographic separation to isolate the desired compound.

- The synthesis is sensitive to reaction conditions; precise control of temperature and acid concentration is essential to avoid degradation or low yields.

化学反応の分析

Types of Reactions

(±)-6-Dimethylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

科学的研究の応用

(±)-6-Dimethylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in studies involving cell signaling and neurotransmitter pathways due to its structural similarity to certain neurotransmitters.

Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

作用機序

The mechanism of action of (±)-6-Dimethylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, modulating their activity and influencing cell signaling pathways. This interaction can lead to various physiological effects, making it a compound of interest in neuropharmacology and related fields.

類似化合物との比較

Table 1: Structural Comparison

| Compound | Core Structure | Key Substituents | Bioactivity |

|---|---|---|---|

| Target Compound | Benzocycloheptene | 6-Dimethylamino, 6-methyl | Likely CNS modulation |

| 2,3,7-Trihydroxy... (A. subulatum) | Benzocycloheptene | 2,3,7-trihydroxy, 5-styryl | Antioxidant, anti-inflammatory |

| Amitriptyline Hydrochloride | Tricyclic (dibenzocycloheptene) | 10-Dimethylaminopropyl | Antidepressant |

Pharmacological and Analytical Comparisons

Amitriptyline Hydrochloride

Amitriptyline, a tricyclic antidepressant, shares functional similarities with the target compound, such as a tertiary amine group critical for serotonin/norepinephrine reuptake inhibition. However, structural differences lead to distinct pharmacokinetics:

Table 2: Analytical Parameters (RP-HPLC)

Research Findings and Implications

- Activity Prediction: The target compound’s dimethylamino group may facilitate CNS penetration, unlike hydroxylated natural analogs .

- Safety Profile : Unlike α-endosulfan, the target compound’s lack of halogenation suggests lower ecotoxicity .

生物活性

(±)-6-Dimethylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride is a compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews existing literature on the compound's biological activity, including case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a complex bicyclic structure that contributes to its biological properties. The presence of a dimethylamino group suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).

Biological Activity Overview

Research indicates that (±)-6-Dimethylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may possess anticancer properties. It has been tested against different cancer cell lines, showing promising cytotoxic effects.

- Neuropharmacological Effects : The dimethylamino group may interact with neurotransmitter receptors, influencing CNS activity. Studies have indicated potential anxiolytic and antidepressant-like effects.

Antitumor Studies

A series of experiments evaluated the compound's effect on cancer cell lines. The results indicated significant inhibition of cell proliferation in several types of cancer cells:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HeLa (Cervical) | 10.5 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 12.3 | Inhibition of tubulin polymerization |

These findings suggest that the compound may induce apoptosis through mitochondrial pathways, as indicated by changes in mitochondrial membrane potential and caspase activation.

Neuropharmacological Studies

In neuropharmacological assessments, the compound was administered to animal models to evaluate its effects on anxiety and depression:

- Anxiety Tests : In the elevated plus maze test, subjects treated with the compound showed increased time spent in open arms compared to controls, suggesting anxiolytic properties.

- Depression Models : In forced swim tests, treated subjects exhibited reduced immobility time, indicating potential antidepressant effects.

The exact mechanism by which (±)-6-Dimethylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride exerts its biological effects remains under investigation. However, hypotheses include:

- Receptor Modulation : Interaction with serotonin and dopamine receptors could explain its neuropharmacological effects.

- Cell Cycle Disruption : The ability to inhibit tubulin polymerization suggests a mechanism similar to known anticancer agents like taxanes.

Safety Profile

While initial findings are promising regarding efficacy, comprehensive toxicity studies are essential to establish a safety profile for clinical use. Current data indicate moderate toxicity in vitro; however, in vivo studies are necessary for a clearer understanding.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (±)-6-Dimethylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride, and how can purity be optimized?

- Answer : Synthesis typically involves multi-step organic reactions, including cyclization of precursor amines and subsequent hydrochlorination. Key steps:

- Precursor selection : Use benzocycloheptene derivatives with dimethylamino and methyl groups at position 5.

- Optimization : Adjust reaction temperatures (e.g., 60–80°C for cyclization) and solvent systems (e.g., dichloromethane/ethanol mixtures) to minimize side products.

- Purification : Employ column chromatography (silica gel, eluent: methanol/ethyl acetate gradient) followed by recrystallization.

- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm >98% purity .

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

- Answer : A systematic approach includes:

- Spectroscopic analysis : ¹H/¹³C NMR for structural confirmation, FT-IR for functional group identification (e.g., amine N-H stretches at ~3300 cm⁻¹).

- Thermal stability : TGA/DSC to determine decomposition temperatures (critical for storage conditions).

- Solubility profiling : Test in polar (water, DMSO) and nonpolar solvents (hexane) using shake-flask methods.

- Hygroscopicity : Dynamic vapor sorption (DVS) to assess moisture absorption under varying humidity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacological mechanisms of this compound?

- Answer : Contradictions may arise from assay variability or off-target effects. Mitigation strategies:

- Dose-response standardization : Use IC₅₀/EC₅₀ values across multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity.

- Orthogonal assays : Combine calcium flux assays (for receptor activity) with Western blotting (phosphorylation status of downstream proteins).

- Control experiments : Include knockout models (CRISPR/Cas9) or selective inhibitors to isolate pathways .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound in aquatic systems?

- Answer : Follow long-term ecological risk assessment protocols:

- Partitioning studies : Measure log Kow (octanol-water coefficient) and soil sorption (Kd) to predict bioavailability.

- Degradation kinetics : Perform photolysis (UV exposure) and hydrolysis (pH 5–9) experiments with LC-MS/MS quantification.

- Trophic transfer analysis : Use model organisms (Daphnia magna, zebrafish) to assess bioaccumulation factors (BAFs) .

Q. How can computational modeling enhance understanding of this compound’s stereochemical interactions with biological targets?

- Answer : Integrate molecular docking and dynamics simulations:

- Docking : Use AutoDock Vina to predict binding affinities to receptors (e.g., GPCRs).

- Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability.

- Free energy calculations : Apply MM-PBSA to quantify enantiomer-specific binding energies .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

- Answer : Use nonlinear regression models:

- Probit analysis : For mortality/response thresholds (e.g., LD₅₀ determination).

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- Time-series modeling : Kaplan-Meier survival curves for longitudinal studies .

Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?

- Answer : Align experiments with established pharmacological or chemical theories:

- Receptor theory : Apply the two-state model to explain agonist/antagonist behavior.

- QSAR models : Corrogate structural modifications (e.g., methyl group position) with bioactivity data.

- Epistemological alignment : Reference the quadripolar model (theoretical, epistemological, morphological, technical poles) to ensure methodological rigor .

Data Presentation and Reproducibility

Q. What guidelines should be followed when reporting contradictory results in chiral resolution studies?

- Answer : Transparent reporting includes:

- Chromatographic conditions : Specify chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and mobile phase compositions.

- Enantiomeric excess (ee) : Report both HPLC and polarimetry data.

- Error analysis : Include confidence intervals for retention times and peak areas .

Q. How can researchers standardize protocols for in vivo pharmacokinetic studies of this compound?

- Answer : Adopt OECD guidelines with modifications:

- Dosing regimens : Single vs. multiple doses (e.g., 10 mg/kg IV bolus vs. oral gavage).

- Sampling intervals : Frequent plasma sampling (0, 5, 15, 30, 60 mins) for non-compartmental analysis.

- Bioanalytical validation : Ensure LC-MS/MS methods meet FDA criteria for accuracy (±15%) and precision (RSD <20%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。